磷酸肌酸

描述

Synthesis Analysis

Phosphocreatine is synthesized in the body from creatine and ATP, primarily in the liver, kidneys, and pancreas, before being transported to muscle tissues. The synthesis involves a reversible reaction catalyzed by the enzyme creatine kinase. This enzyme transfers a phosphate group from ATP to creatine, forming phosphocreatine and ADP. Studies such as those by Kernec et al. (1996) have shown that phosphocreatine synthesis by mitochondria isolated from rat skeletal muscle does not depend upon external ADP, indicating a significant role of mitochondrial creatine kinase in this process (Kernec, F., Le Tallec, N., Nadal, L., Begue, J., & Le Rumeur, E., 1996).

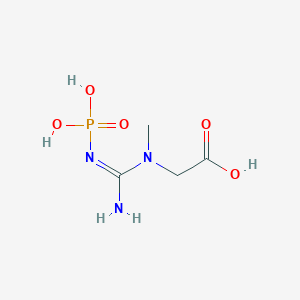

Molecular Structure Analysis

Phosphocreatine consists of a creatine molecule esterified with a phosphate group. This structure allows it to act as an energy reservoir, especially in tissues with high, fluctuating energy demands such as muscle and brain tissues. The phosphate group in phosphocreatine is bound to the creatine molecule via a high-energy phosphoanhydride bond, similar to the bonds found in ATP, making it a ready source of phosphate for ATP synthesis.

Chemical Reactions and Properties

The primary function of phosphocreatine in cells is to quickly regenerate ATP from ADP, a reaction catalyzed by creatine kinase. This process is vital during the initial stages of intense physical activity when the demand for ATP surpasses its synthesis rate. Phosphocreatine can donate its phosphate group to ADP, forming ATP and creatine. This reaction is reversible, and the equilibrium favors the formation of ATP in muscle cells.

Physical Properties Analysis

Phosphocreatine is a highly soluble compound in water, which is essential for its role in cellular energy metabolism. It exists in equilibrium with creatine and ATP within the cell, allowing it to rapidly respond to changes in energy demand. The solubility and rapid kinetics of phosphocreatine make it an efficient energy buffer, particularly in skeletal muscle and brain tissue where rapid ATP regeneration is necessary.

Chemical Properties Analysis

The chemical stability of phosphocreatine is influenced by pH and temperature, with its hydrolysis to creatine and inorganic phosphate being more favorable at acidic pH values. This property is essential for its biological function, as it ensures that phosphocreatine can provide a quick supply of energy under various physiological conditions. Additionally, the high-energy bond between the phosphate group and creatine provides a significant amount of energy upon hydrolysis, which is crucial for the rapid regeneration of ATP in muscle cells.

科学研究应用

心脏健康: 磷酸肌酸抑制新生大鼠心脏成纤维细胞中血管紧张素II诱导的增殖和胶原合成,表明在心脏健康(Wei & Wang, 2015)中具有潜在应用。它还在血管手术中表现出心脏保护作用,并减少了各种手术中心脏并发症的风险(Mastroroberto et al., 1995)。

神经保护: 磷酸肌酸在短暂局灶性脑缺血再灌注损伤后具有神经保护作用,可能与调节凋亡蛋白(Li, Wang, & Zhao, 2012)有关。它在遗传性肌酸转运蛋白缺乏等情况下提供体内神经保护(Perasso et al., 2009)。

肌肉代谢: 磷酸肌酸在肌细胞能量稳态中起着核心作用(Guimarães-Ferreira, 2014)。它改善慢性心力衰竭患者的骨骼肌代谢(Adamopoulos et al., 1993)。

肾脏健康: 磷酸肌酸改善缺血损伤情况下的肾功能(Rodriguez et al., 1991)。

皮肤科学: 它是人体皮肤中的主要能量磷酸代谢产物,在皮肤手术和皮肤科学中有应用(Zemtsov, Ng, & Xue, 1989)。

线粒体功能: 磷酸肌酸恢复动力学用于研究由于原发或继发线粒体功能障碍引起的病理(Iotti et al., 1993)。

心律失常: 它可能减少冠心病患者阵发性心房颤动的复发(Liu, Yu, & Yin, 2013),并作为急性心肌梗死患者潜在的抗心律失常药物(Ruda MYa et al., 1988)。

能量代谢: 磷酸肌酸水平用于研究人体肌肉在运动和恢复过程中的代谢状态(Taylor et al., 1983)。

未来方向

Given the utility of phosphocreatine to recycle ATP, the most plausible therapeutic potentials for its use involve conditions caused by energy shortage or by increased energy requirements - such as in ischemic stroke and other cerebrovascular diseases . It is also taken as a supplement by some professional athletes as a means to perhaps increase short bursts of muscle strength or energy for professional athletics .

属性

IUPAC Name |

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

922-32-7 (di-hydrochloride salt) | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0058776 | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

449.1±47.0 °C at 760 mmHg | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Phosphocreatine | |

CAS RN |

67-07-2 | |

| Record name | Phosphocreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphocreatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOCREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

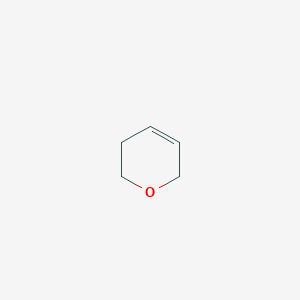

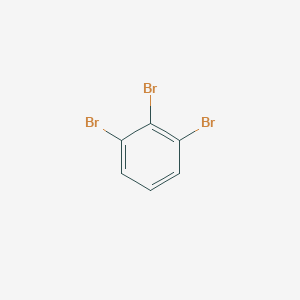

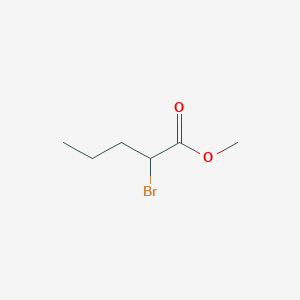

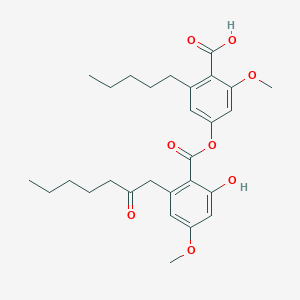

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)